molecular formula C10H12N2O4 B2912630 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid CAS No. 1556703-50-4

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid

Cat. No.: B2912630
CAS No.: 1556703-50-4
M. Wt: 224.216
InChI Key: BIUUDQZSSMHIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid is a pyridazine derivative characterized by a tetrahydrofuran-derived oxolan-2-ylmethyl substituent at the N1 position and a carboxylic acid group at the C3 position. The oxolan-2-ylmethyl group introduces stereoelectronic and solubility properties distinct from simpler alkyl or aryl substituents.

Properties

IUPAC Name

6-oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUUDQZSSMHIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolan-2-ylmethylamine with a suitable pyridazine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amidation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid with structurally related pyridazine derivatives:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid C₉H₁₂N₂O₄ Oxolan-2-ylmethyl 212.20 (calculated) Enhanced solubility due to ether oxygen
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid C₆H₅ClN₄ (reported*) Ethyl 168.59 Chlorine substitution; unclear bioactivity
6-Oxo-1-propyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid C₈H₁₂N₂O₃ Propyl 184.19 Higher lipophilicity vs. oxolan derivative
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid C₁₄H₁₄N₂O₃S Phenyl, propylsulfanyl 290.34 Sulfur-containing substituent; higher boiling point

*Note: The molecular formula for the ethyl derivative (C₆H₅ClN₄) in conflicts with its IUPAC name, suggesting a possible error in reporting.

Metabolic and Toxicological Considerations

  • The oxolan-2-ylmethyl group may undergo metabolic oxidation to tetrahydrofurfuryl alcohol (CAS 97-99-4), a metabolite shared with acrylate esters .
  • Alkyl derivatives (ethyl, propyl) lack such metabolic complexity but may exhibit higher plasma protein binding due to increased hydrophobicity .

Research Findings and Gaps

  • Synthesis : The oxolan-2-ylmethyl substituent can be introduced via alkylation of pyridazine precursors, as inferred from tetrahydrofurfuryl acrylate synthesis methods . Yield optimization remains unexplored.
  • Bioactivity : While 5c (a pyrazole-3-carboxylic acid derivative) showed the highest antibacterial activity in its series , the oxolan-substituted pyridazine’s efficacy requires empirical validation.
  • Analytical Data : LCMS (m/z 411 [M+H]⁺) and HPLC retention times (1.24 minutes) from related pyrrolo-pyridazine esters () provide benchmarks for characterizing the target compound’s purity and stability.

Biological Activity

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

The molecular formula of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid is C10H11N3O3C_{10}H_{11}N_{3}O_{3}, with a molecular weight of approximately 219.21 g/mol. The compound features a pyridazine ring, an oxo group, and an oxolan moiety, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid primarily involves its role as an enzyme inhibitor. It has been shown to interact with specific targets within metabolic pathways, inhibiting enzyme activity and thereby affecting cellular processes. Notably, it may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

Enzyme Inhibition

Research indicates that this compound can inhibit various kinases and phosphatases, which are crucial for signal transduction pathways. For instance, it has been studied for its potential to inhibit p38 MAP kinase, a target in inflammatory diseases.

Biological Activity and Therapeutic Potential

The therapeutic potential of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid has been investigated in several studies:

  • Anti-inflammatory Activity :
    • Case Study : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Properties :
    • Research Findings : Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Oxo-1,6-dihydropyridazine-3-carboxylic acidLacks oxolan groupLimited anti-inflammatory effects
6-Oxo-1-(oxolan-2-ylmethyl)pyrimidinePyrimidine instead of pyridazinePotentially broader activity

This table highlights how the presence of the oxolan group in 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid may enhance its biological properties compared to other similar compounds.

Q & A

Q. What are the optimized synthetic routes for 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyridazine derivatives typically involves cyclization or cross-coupling reactions. For structurally analogous compounds, Suzuki-Miyaura coupling has been employed to introduce aryl/heteroaryl groups (e.g., using Pd(PPh₃)₄ in degassed DMF/water mixtures at 80–100°C) . Mo(CO)₆-mediated rearrangements of isoxazole precursors have also been reported for pyridine-3-carboxylates, achieving yields >80% under reflux conditions . Key factors include solvent choice (e.g., DMF for polar intermediates), catalyst loading (0.5–5 mol%), and temperature control to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the carboxylic acid moiety .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the oxolan-2-ylmethyl group (δ ~3.5–4.5 ppm for oxolane protons) and pyridazine ring protons (δ ~6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, particularly the loss of CO₂ from the carboxylic acid group .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (pyridazine ring) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, though crystallization may require slow evaporation from DMSO/water .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5). Stability studies for similar pyridazines indicate susceptibility to photodegradation; thus, storage in amber vials at –20°C is recommended. Hydrolytic stability at pH 7.4 (PBS buffer) should be monitored via HPLC over 24–72 hours .

Advanced Research Questions

Q. How does the oxolan-2-ylmethyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The oxolane ring’s electron-donating ether oxygen may activate adjacent methylene groups for nucleophilic attacks. For example, in Pd-catalyzed cross-couplings, the substituent’s steric bulk can hinder ortho-metalation, favoring para-substitution on the pyridazine ring. DFT calculations suggest that the substituent lowers the LUMO energy of the pyridazine core, facilitating electrophilic aromatic substitution at position 4 . Comparative studies with non-substituted analogs are needed to quantify these effects.

Q. What strategies are effective for resolving enantiomers if the compound exhibits chirality?

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients can separate enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by ¹H NMR analysis of diastereomeric mixtures may resolve stereochemistry . Enzymatic resolution (e.g., lipase-catalyzed esterification) has been successful for similar carboxylic acids, achieving enantiomeric excess >90% .

Q. How can computational models predict the compound’s pharmacokinetic properties or target binding affinity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid with catalytic residues .
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.5–2.5 for this compound), suggesting moderate blood-brain barrier permeability. The oxolane group may reduce metabolic clearance via cytochrome P450 compared to alkyl chains .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to identify critical hydrogen bonds with the pyridazine ring .

Q. What contradictory data exist regarding the biological activity of pyridazine-3-carboxylic acid derivatives, and how can they be reconciled?

Some studies report antimicrobial activity (MIC <10 µM) for pyridazine derivatives, while others show inactivity due to poor membrane penetration . Contradictions may arise from assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. RPMI-1640) or bacterial efflux pump expression. Dose-response curves and efflux inhibitor co-treatment (e.g., phenylalanine-arginine β-naphthylamide) can clarify mechanisms .

Q. Which in vitro assays are suitable for evaluating the compound’s inhibitory effects on enzymatic targets?

  • Fluorescence-Based Assays : Monitor inhibition of dihydroorotate dehydrogenase (DHODH) via NADH depletion (λex 340 nm, λem 460 nm) .
  • SPR Biosensing : Measure real-time binding kinetics to immobilized targets (e.g., KD determination using Biacore) .
  • Microscale Thermophoresis (MST) : Requires fluorescent labeling of the protein (e.g., Cy5) to quantify binding affinity in solution .

Methodological Considerations

Q. How should researchers design stability-indicating methods for this compound in formulation studies?

Use forced degradation (heat, light, acidic/alkaline hydrolysis) followed by UPLC-PDA to identify degradation products. For example, acidic conditions may hydrolyze the oxolane ring, generating tetrahydrofuran-2-carboxylic acid as a major impurity . Method validation per ICH Q2(R1) guidelines ensures specificity, linearity (R² >0.998), and precision (%RSD <2) .

Q. What safety precautions are mandatory during handling due to the compound’s GHS classification?

While specific GHS data for this compound are unavailable, similar pyridazines often require:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.